FGFR1–4 Biochemical IC50 Comparison: FIIN-2 vs. Approved Reversible Inhibitors Erdafitinib and Pemigatinib
FIIN-2 inhibits FGFR1–4 with single-digit to sub-50 nanomolar IC50 values, comparable to but mechanistically distinct from approved reversible inhibitors. FIIN-2 achieves IC50 values of 3.1, 4.3, 27, and 45 nM against FGFR1, 2, 3, and 4 respectively . By comparison, erdafitinib exhibits IC50 values of 1.2, 2.5, 5.7, and 13.0 nM against the same panel, while pemigatinib shows 0.4, 0.5, 1.3, and 30 nM [1]. FIIN-2's irreversible covalent binding ensures sustained target suppression even after drug washout, a feature absent in erdafitinib and pemigatinib.
| Evidence Dimension | Biochemical IC50 (nM) against FGFR1, FGFR2, FGFR3, FGFR4 |
|---|---|
| Target Compound Data | FGFR1: 3.1 nM; FGFR2: 4.3 nM; FGFR3: 27 nM; FGFR4: 45 nM |
| Comparator Or Baseline | Erdafitinib (FGFR1: 1.2 nM; FGFR2: 2.5 nM; FGFR3: 5.7 nM; FGFR4: 13.0 nM); Pemigatinib (FGFR1: 0.4 nM; FGFR2: 0.5 nM; FGFR3: 1.3 nM; FGFR4: 30 nM) |
| Quantified Difference | FIIN-2 shows approximately 2.6-fold weaker FGFR1 inhibition than erdafitinib but 3.5-fold weaker FGFR3 inhibition; pemigatinib is ~7.8-fold more potent on FGFR1. However, FIIN-2's covalent binding confers sustained target occupancy not reflected in IC50 alone. |
| Conditions | Biochemical kinase activity assays (ADP-Glo™ or similar); ATP at Km; recombinant kinase domains |
Why This Matters
Procurement decisions for FGFR inhibitor chemical probes require consideration of binding mode durability, not just potency; FIIN-2's irreversible mechanism provides prolonged pharmacodynamic effect in washout experiments, which is critical for in vivo target engagement studies where reversible inhibitors may dissociate rapidly.
- [1] Perera TPS, et al. Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Pan-FGFR Inhibitor. Mol Cancer Ther. 2017;16(6):1010-1020. (Pemigatinib data from INCB054828 pharmacology). View Source
